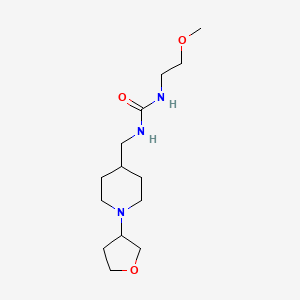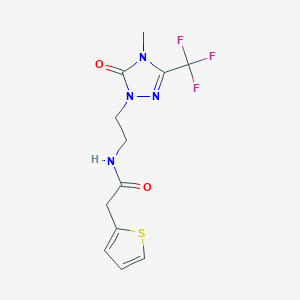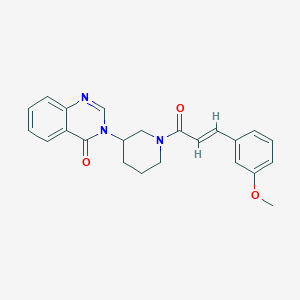![molecular formula C23H15FN4O4 B2724719 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326856-77-2](/img/structure/B2724719.png)
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been shown to have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Quinazolinediones, on the other hand, are a type of quinazoline, a class of organic compounds with a wide range of biological activities.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method involves the treatment of 5-fluorouracil with 4-(bromomethyl)benzonitrile in the presence of a base .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . Quinazolinediones, meanwhile, consist of two fused six-membered rings, one of which is aromatic .Scientific Research Applications
Synthesis and Characterization
Synthetic Methods and Molecular Design : Compounds with quinazoline cores, including modifications with oxadiazole and fluorophenyl groups, have been synthesized through various chemical routes. For instance, Tran et al. (2005) describe a new synthesis of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, highlighting the synthetic accessibility of such compounds (Tran et al., 2005). Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating the chemical diversity and potential for generating novel bioactive molecules (Maftei et al., 2013).
Antimicrobial and Antitumor Activities
Antimicrobial Properties : The structural motifs present in the compound, such as quinazolinediones, have shown activities against various microbial strains. Malik et al. (2011) explored fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis, revealing insights into their mechanism of action against bacteria (Malik et al., 2011).
Antitumor Efficacy : Similarly, compounds with fluorophenyl and oxadiazole groups have been evaluated for their antitumor activities. The study by Khlebnikova et al. (2020) on fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives showed marked antiproliferative activity, indicating the potential of such structures in cancer research (Khlebnikova et al., 2020).
Herbicidal and Anticancer Applications
Herbicidal Potential : Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives, demonstrating their herbicidal activity and highlighting the agricultural applications of such molecules (Wang et al., 2014).
Anticancer Properties : The structural framework of quinazoline derivatives has been exploited for developing potential anticancer agents. For example, Adimule et al. (2014) synthesized novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, assessing their antibacterial and anticancer properties (Adimule et al., 2014).
Mechanism of Action
Target of action
The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” contains an oxadiazole ring, which is known to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of action
Compounds containing an oxadiazole ring are known to interact with various targets in the cell, leading to their anti-cancer activity .
Biochemical pathways
Oxadiazole derivatives are known to affect a wide range of biological processes, including inflammation, pain, diabetes, and microbial infections .
Pharmacokinetics
In silico admet screening for similar compounds has been performed using datawarrior software, which calculates the properties of the datasets of ligands to determine the violation of lipinski’s rule of 5 and toxicity parameters .
Result of action
Oxadiazole derivatives have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Future Directions
The future directions for research on “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .
properties
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLDBSICDBKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2724636.png)
![Ethyl 7-ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2724637.png)

![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)
![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724643.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)


![3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2724653.png)



